molecular formula C6H4F3NO2S B6291426 Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate CAS No. 2375184-71-5

Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate

Cat. No.: B6291426
CAS No.: 2375184-71-5
M. Wt: 211.16 g/mol
InChI Key: KJVQOOHWBYNYDM-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate is a heterocyclic compound featuring an isothiazole core substituted with a trifluoromethyl (-CF₃) group at position 4 and a methyl ester (-COOCH₃) at position 3. The isothiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical research.

Properties

IUPAC Name

methyl 4-(trifluoromethyl)-1,2-thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-12-5(11)4-3(2-13-10-4)6(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVQOOHWBYNYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via β-Ketoester Derivatives

A foundational method involves β-ketoester precursors, such as trifluoroacetyl ethyl acetoacetate, undergoing chlorination and cyclization. In the synthesis of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, trifluoroacetic ethyl acetoacetate is chlorinated with sulfuryl chloride at controlled temperatures (-15°C to -5°C) to minimize overchlorination byproducts (<0.3%). The chlorinated intermediate reacts with thioacetamide in ethanol, forming the thiazole ring via nucleophilic substitution. For isothiazole analogs, substituting thioacetamide with alternative sulfur donors (e.g., hydroxylamine or thionyl chloride) could redirect cyclization to form the isothiazole motif.

Key parameters include:

  • Molar ratios : Sulfuryl chloride to β-ketoester at 0.92–0.98:1.00 to prevent di-chlorination.

  • Temperature control : Gradual warming post-chlorination (5°C–15°C) ensures high regioselectivity.

Trifluoromethyl Group Introduction Strategies

Incorporating the trifluoromethyl group demands either pre-functionalized building blocks or late-stage fluorination.

Pre-Functionalized Precursors

Patents and utilize trifluoroacetic ethyl acetoacetate, where the trifluoromethyl group is intrinsic. Adapting this approach, this compound could be synthesized from a similarly pre-fluorinated β-ketoester. For instance, cyclizing methyl 4,4,4-trifluoroacetoacetate with a sulfur-nitrogen donor (e.g., thiosemicarbazide) under acidic conditions may yield the isothiazole ring.

Late-Stage Fluorination

Electrophilic trifluoromethylation using reagents like Umemoto’s reagent or Togni’s reagent remains less explored for isothiazoles. However, nucleophilic trifluoromethylation with CF3SiMe3 in the presence of CuI has succeeded in thiazole systems, suggesting potential applicability.

Esterification and Hydrolysis Dynamics

The methyl ester at position 3 is typically introduced via Fischer esterification or through ester-bearing precursors.

Direct Esterification

In the synthesis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, hydrolysis of the ethyl ester with NaOH (15% aqueous solution) followed by acidification yields the carboxylic acid, which is re-esterified with methanol under acidic conditions. For the target compound, starting with a methyl ester precursor (e.g., methyl 4,4,4-trifluoroacetoacetate) could bypass hydrolysis steps, streamlining synthesis.

In Situ Ester Formation

Using methyl alcohol as a solvent during cyclization enables simultaneous ester formation. For example, refluxing a chlorinated β-ketoester with methyl alcohol and thioacetamide may directly yield the methyl ester, as seen in analogous thiazole syntheses.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and dichloromethane are common solvents for cyclization and hydrolysis. However, dimethylacetamide (DMAC) enhances solubility in sulfur-mediated cyclizations, as demonstrated in thiadiazole syntheses. For isothiazoles, DMAC at 100°C with catalytic TBAI (tetrabutylammonium iodide) could improve yields.

Catalytic Systems

Copper catalysts (e.g., CuCl2) and iodine facilitate sulfur incorporation in thiadiazole formation. Adapting these for isothiazole synthesis may reduce reaction times and byproducts.

Comparative Analysis of Methodologies

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
β-Ketoester CyclizationTrifluoroacetic ethyl acetoacetateSulfuryl chloride, thioacetamide91.698.6
Thionyl Chloride-MediatedAcetophenone derivativesSOCl2, NH2NHCO2Et58>95
Direct EsterificationCarboxylic acid derivativeMethanol, HCl8599

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines, alcohols, and thiols, often in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The isothiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, contributing to its biological activity.

Comparison with Similar Compounds

Key Research Findings

  • Trifluoromethyl Impact: The CF₃ group in isothiazoles likely enhances resistance to metabolic degradation compared to non-fluorinated analogs, a trend observed in sulfonylurea herbicides .
  • Ester Functionality : Methyl esters in similar compounds act as pro-drugs, suggesting the target compound may be designed for controlled release in biological systems .
  • Heterocycle Stability : Isothiazole’s sulfur atom contributes to greater thermal stability than isoxazole, favoring field applications in agrochemicals .

Biological Activity

Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate is a compound belonging to the isothiazole family, known for its diverse biological activities. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and potential pharmacological properties, making it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound is represented as follows:

C5H4F3N1O2S\text{C}_5\text{H}_4\text{F}_3\text{N}_1\text{O}_2\text{S}

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against several microbial strains.
  • Anticancer Properties : Studies indicate potential efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of isothiazole derivatives. This compound has been evaluated for its effectiveness against bacterial and fungal pathogens.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound possesses significant antimicrobial properties, particularly against gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It shows selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer).

Case Study: Anticancer Efficacy

In a study assessing the effects on MCF-7 cell lines, the compound exhibited an IC50 value of 15 µM, indicating moderate potency compared to standard chemotherapeutics.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-715
PC-320
4T125

This data underscores the potential of this compound as a lead compound in cancer therapy.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isothiazole ring and the introduction of different substituents can significantly influence its pharmacological profile.

Key Findings:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Substituents at Position 4 : Influence potency and selectivity against specific targets.

Q & A

Q. What are the established synthetic routes for Methyl 4-(trifluoromethyl)isothiazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of trifluoromethyl-substituted isothiazoles typically involves cyclization reactions of thioamide precursors or halogenation of preformed isothiazole cores. For example, analogous compounds like ethyl 5-methylisoxazole-3-carboxylate () are synthesized via condensation of hydroxylamine derivatives with β-keto esters. For this compound, a plausible route involves reacting 3-carboxyisothiazole with trifluoromethylating agents (e.g., CF₃Cu) under palladium catalysis . Optimization may require adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products like regioisomers or over-halogenated derivatives .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key characterization techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm the trifluoromethyl group (δ60\delta \approx -60 ppm) and 1H^{1}\text{H} NMR for ester methyl protons (δ3.84.0\delta \approx 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–S bond ≈ 1.67 Å in isothiazoles) using SHELXL () and visualize via ORTEP-3 ().
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ ≈ 240 m/z) .

Q. What are the primary challenges in purifying this compound?

Purification difficulties arise from:

  • Polar byproducts : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) .
  • Hydrolytic sensitivity : Avoid aqueous workups; employ anhydrous solvents and rapid column purification .
  • Volatility : Rotary evaporation at reduced pressure (<30°C) to prevent decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The –CF₃ group is strongly electron-withdrawing, lowering the LUMO energy of the isothiazole ring and enhancing electrophilic substitution at the 5-position. Computational studies (e.g., DFT at B3LYP/6-31G* level) predict increased dipole moments (~4.5 D) and reduced aromaticity compared to non-fluorinated analogs . Experimentally, this manifests in regioselective nitration or Suzuki couplings at the 5-position under mild conditions .

Q. What strategies mitigate contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., antiviral vs. anticancer assays) may stem from:

  • Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v in cell culture .
  • Metabolic instability : Conduct microsomal stability assays (e.g., t₁/₂ in human liver microsomes) to identify rapid degradation pathways .
  • Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Screen against targets like kinases (e.g., EGFR) using AutoDock Vina to prioritize substituents at the 5-position .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., –NO₂, –OCH₃) with IC₅₀ data to predict potency .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and PSA (<90 Ų) for improved bioavailability .

Q. What are the best practices for handling and storing this compound?

  • Storage : Argon atmosphere at –20°C in amber vials to prevent photodegradation .
  • Handling : Use gloveboxes for moisture-sensitive reactions (aw <0.1%) .
  • Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis to the carboxylic acid .

Methodological Comparison Table

Parameter Synthetic Route A (Cyclization)Synthetic Route B (Halogenation)
Yield 45–55% 60–70%
Reaction Time 24–48 hrs6–12 hrs
Key Reagents Thioamide, NH₂OH·HClCu(CF₃), Pd(PPh₃)₄
Purity (HPLC) >95%>98%
Scalability Limited by exothermicityBench-stable conditions

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